molecular formula C11H12N2O2 B8433465 3-Butenoylaminobenzamide

3-Butenoylaminobenzamide

Cat. No. B8433465
M. Wt: 204.22 g/mol
InChI Key: VELBLROUZIHONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719151

Procedure details

This was achieved by the same procedure as that used to make 3-propenoylaminobenzamide, namely the route of Example 4, except that 2.30 gm (20 mMole) of butenoyl chloride was used. The product obtained had a melting point of 211° C. to 212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([NH2:11])=[O:10])(=[O:4])[CH:2]=[CH2:3].[C:15](Cl)(=O)C=CC>>[C:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([NH2:11])=[O:10])(=[O:4])[CH:2]=[CH:3][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)NC=1C=C(C(=O)N)C=CC1
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C=CC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
C(C=CC)(=O)NC=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.